molecular formula C7H6BrClN2O B15053341 N-(2-Bromo-5-chloropyridin-3-yl)acetamide

N-(2-Bromo-5-chloropyridin-3-yl)acetamide

Cat. No.: B15053341
M. Wt: 249.49 g/mol
InChI Key: SHUDZJOVJUUQLA-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chloropyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-chloropyridin-3-yl)acetamide typically involves the reaction of 2-bromo-5-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-chloropyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2-Bromo-5-chloropyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-chloropyridin-3-yl)acetamide
  • N-(2-Bromo-5-fluoropyridin-3-yl)acetamide
  • N-(2-Bromo-5-methylpyridin-3-yl)acetamide

Uniqueness

N-(2-Bromo-5-chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

N-(2-bromo-5-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)11-6-2-5(9)3-10-7(6)8/h2-3H,1H3,(H,11,12)

InChI Key

SHUDZJOVJUUQLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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